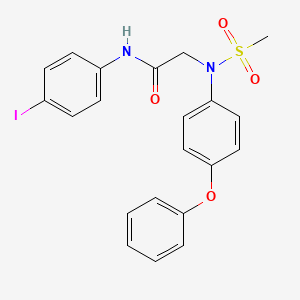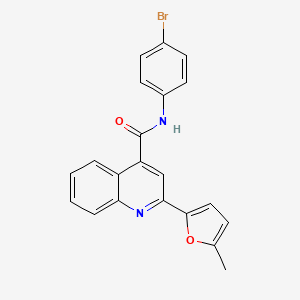
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as MIP-1095, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer therapy.
Wirkmechanismus
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in promoting cancer cell growth and survival. By inhibiting MELK, this compound disrupts the signaling pathways that promote cancer cell growth, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects. In addition, this compound has been shown to have good pharmacokinetic properties, meaning it can be easily absorbed and distributed in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its specificity towards MELK. This makes it a valuable tool for studying the role of MELK in cancer biology. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of interest is in developing more potent and selective inhibitors of MELK. Another area of research is in exploring the potential of this compound as a therapeutic agent for cancer treatment. In addition, further studies are needed to understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has the potential to become a valuable tool for cancer therapy. Its specificity towards MELK and minimal toxicity make it an attractive candidate for further research and development. With continued research, this compound may one day become a valuable addition to the arsenal of cancer treatments.
Synthesemethoden
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is synthesized through a series of chemical reactions. The starting material for the synthesis is 4-iodoaniline, which is reacted with 4-phenoxybenzaldehyde to produce an intermediate compound. This intermediate is then reacted with methylsulfonyl chloride and glycine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O4S/c1-29(26,27)24(15-21(25)23-17-9-7-16(22)8-10-17)18-11-13-20(14-12-18)28-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSJDFIOQPOCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)I)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5010649.png)
![5'H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5'-ol](/img/structure/B5010659.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)

![3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5010711.png)
![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)

